trans-Dihydrotetrabenazine Glucuronide
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Overview
Description
trans-Dihydrotetrabenazine Glucuronide: is a derivative of Tetrabenazine, which is a vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders . The compound has a molecular formula of C25H37NO9 and a molecular weight of 495.56 . It is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dihydrotetrabenazine Glucuronide involves the reduction of (±)-tetrabenazine to dihydrotetrabenazine via kinetic resolution facilitated by a short-chain dehydrogenase/reductase from Bacillus subtilis . This process has been scaled up successfully, with an isolated yield of 40.7% and a diastereoselectivity of 91.3% .
Industrial Production Methods: the use of biocatalysis and machine learning-assisted directed evolution to enhance the diastereoselectivity of ketoreductase for dihydrotetrabenazine synthesis suggests a potential pathway for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-Dihydrotetrabenazine Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include human liver microsomes for N-glucuronidation and O-glucuronidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products: The major products formed from these reactions include N-glucuronide and O-glucuronide derivatives.
Scientific Research Applications
trans-Dihydrotetrabenazine Glucuronide is used extensively in proteomics research . It serves as a biochemical tool for studying the metabolism and pharmacokinetics of Tetrabenazine and its derivatives . The compound’s ability to inhibit VMAT makes it valuable in research related to neurodegenerative disorders and hyperkinetic movement disorders .
Mechanism of Action
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide involves the inhibition of VMAT, leading to reduced release of monoamines such as dopamine, serotonin, norepinephrine, and histamine during synaptic transmission . This inhibition is achieved through the active metabolites of the compound, which have short elimination half-lives . The compound’s effects are mediated through the depletion of monoamines from nerve terminals .
Comparison with Similar Compounds
Deutetrabenazine: A deuterated form of Tetrabenazine with a similar mechanism of action.
Oxyresveratrol Glucuronide: A glucuronide metabolite with anti-inflammatory properties.
Gnetol Glucuronide: Another glucuronide metabolite with similar biological effects.
Uniqueness: trans-Dihydrotetrabenazine Glucuronide is unique due to its specific inhibition of VMAT and its application in proteomics research . Its ability to undergo glucuronidation makes it a valuable tool for studying the metabolism of Tetrabenazine and its derivatives.
Properties
Molecular Formula |
C25H37NO9 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1 |
InChI Key |
YDJCTMWZMQNVOB-NZDPDLPYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
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